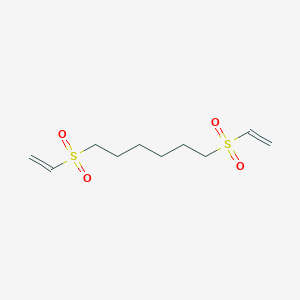
1,6-Di(ethenesulfonyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di(ethenesulfonyl)hexane is an organic compound characterized by the presence of two ethenesulfonyl groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Di(ethenesulfonyl)hexane can be synthesized through a multi-step process involving the sulfonylation of hexane derivatives. One common method involves the reaction of hexane with ethenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Di(ethenesulfonyl)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the ethenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted hexane derivatives.
Applications De Recherche Scientifique
1,6-Di(ethenesulfonyl)hexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its role in drug development, particularly in the design of sulfonyl-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,6-Di(ethenesulfonyl)hexane involves its ability to interact with various molecular targets through its sulfonyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The compound’s reactivity is influenced by the electronic and steric properties of the ethenesulfonyl groups, which facilitate specific binding and modification of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Hexanediol: An aliphatic alcohol with hydroxyl groups, used in the production of polyurethanes and polyesters.
1,6-Hexanedithiol: Contains thiol groups, used in the synthesis of sulfur-containing compounds.
1,6-Hexanedisulfonic Acid: A sulfonic acid derivative with applications in ion exchange and catalysis.
Uniqueness
1,6-Di(ethenesulfonyl)hexane is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity and functional properties compared to other hexane derivatives. Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
55818-44-5 |
|---|---|
Formule moléculaire |
C10H18O4S2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1,6-bis(ethenylsulfonyl)hexane |
InChI |
InChI=1S/C10H18O4S2/c1-3-15(11,12)9-7-5-6-8-10-16(13,14)4-2/h3-4H,1-2,5-10H2 |
Clé InChI |
FXVRYTNFLAPWIW-UHFFFAOYSA-N |
SMILES canonique |
C=CS(=O)(=O)CCCCCCS(=O)(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


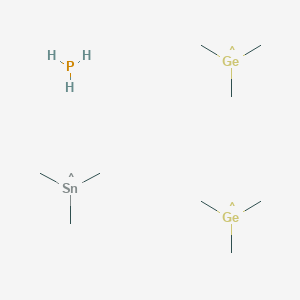
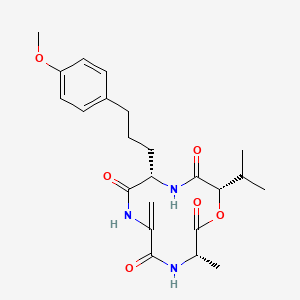
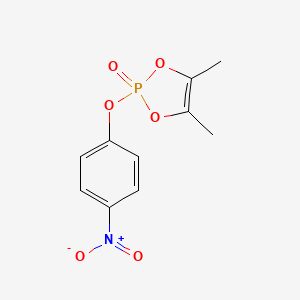
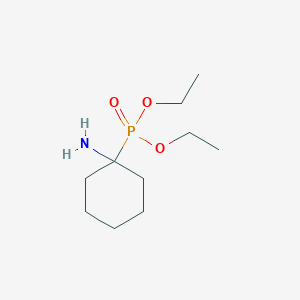

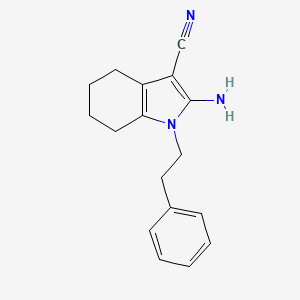
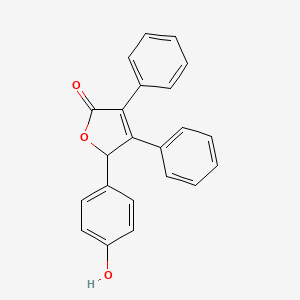
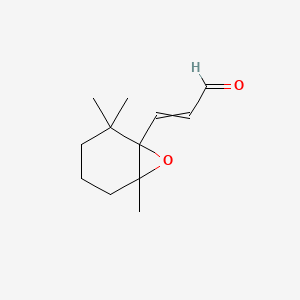
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)
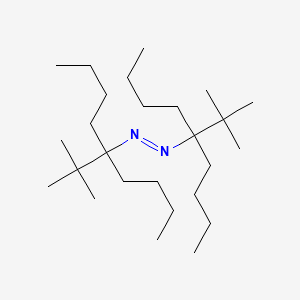

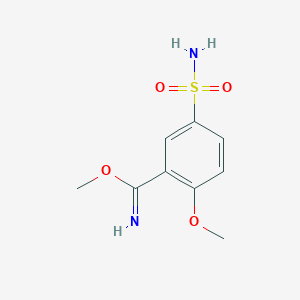
![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
